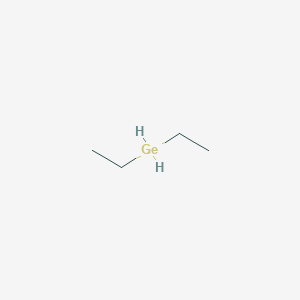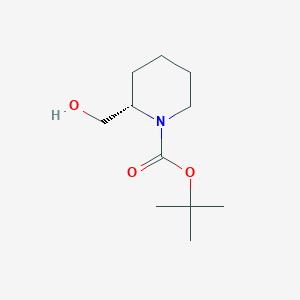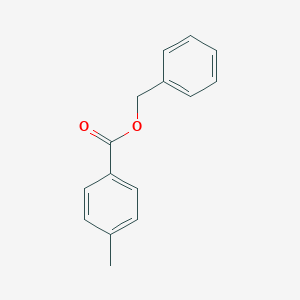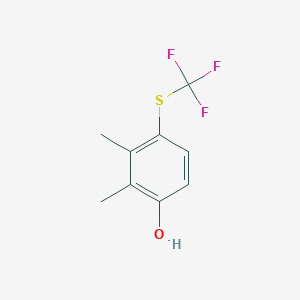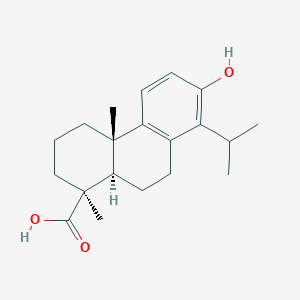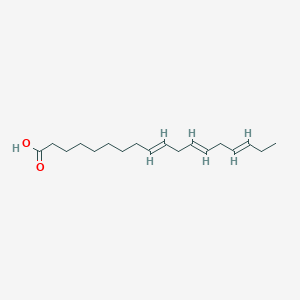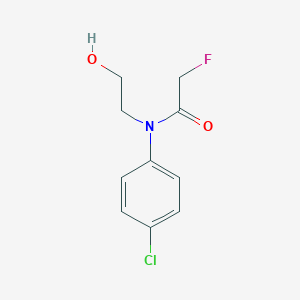![molecular formula C18H26O B158144 3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran CAS No. 1922-67-4](/img/structure/B158144.png)
3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran, also known as α-Lapachone, is a natural compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
作用機序
The mechanism of action of α-Lapachone is not fully understood, but it is believed to involve the generation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. It has also been found to inhibit the activity of certain enzymes, such as topoisomerase and NAD(P)H:quinone oxidoreductase (NQO1), which are involved in DNA replication and repair.
Biochemical and Physiological Effects
α-Lapachone has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. It has also been found to have anti-inflammatory and anti-microbial properties.
実験室実験の利点と制限
One of the advantages of using α-Lapachone in lab experiments is its wide range of biological activities. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, which makes it a valuable compound for studying various biological processes. However, one of the limitations of using α-Lapachone is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on α-Lapachone. One area of interest is its potential use in combination with other anti-cancer agents to enhance their efficacy. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of α-Lapachone and its potential therapeutic applications.
合成法
α-Lapachone can be synthesized from lapachol, which is a natural compound found in the bark of the lapacho tree. The synthesis process involves the reduction of lapachol using sodium borohydride in the presence of a palladium catalyst. The resulting compound is then purified using chromatography techniques.
科学的研究の応用
α-Lapachone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory and anti-microbial properties.
特性
CAS番号 |
1922-67-4 |
|---|---|
製品名 |
3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran |
分子式 |
C18H26O |
分子量 |
258.4 g/mol |
IUPAC名 |
4,6,6,9,9-pentamethyl-3,4,7,8-tetrahydro-1H-benzo[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-12-10-19-11-13-8-15-16(9-14(12)13)18(4,5)7-6-17(15,2)3/h8-9,12H,6-7,10-11H2,1-5H3 |
InChIキー |
HIEQGQHLWHRFOV-UHFFFAOYSA-N |
SMILES |
CC1COCC2=CC3=C(C=C12)C(CCC3(C)C)(C)C |
正規SMILES |
CC1COCC2=CC3=C(C=C12)C(CCC3(C)C)(C)C |
その他のCAS番号 |
1922-67-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



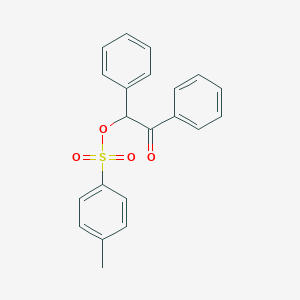
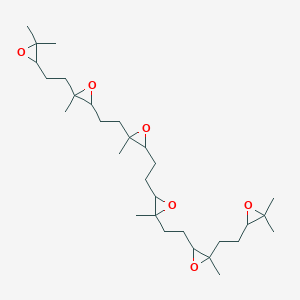
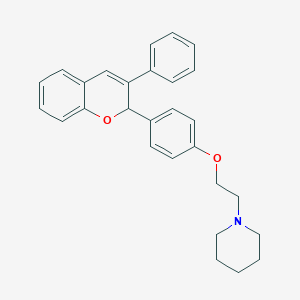
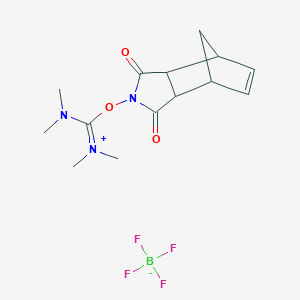
![1-(2,4-Diamino-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B158068.png)
